N-allyl-4-(4-methylphenyl)-1,3-thiazol-2-amine
Description
Properties
IUPAC Name |
4-(4-methylphenyl)-N-prop-2-enyl-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2S/c1-3-8-14-13-15-12(9-16-13)11-6-4-10(2)5-7-11/h3-7,9H,1,8H2,2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTAXBBYINGDCBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-allyl-4-(4-methylphenyl)-1,3-thiazol-2-amine typically involves the reaction of 4-methylphenyl isothiocyanate with allylamine. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or acetonitrile. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-allyl-4-(4-methylphenyl)-1,3-thiazol-2-amine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the allyl or methylphenyl groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or tetrahydrofuran.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted thiazoles depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
- Chemistry N-allyl-4-(4-methylphenyl)-1,3-thiazol-2-amine serves as a building block in synthesizing complex molecules. Its unique structure allows for creating diverse chemical libraries for drug discovery and development.
- Biology This compound can be employed as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.
- Medicine The compound has potential applications in medicinal chemistry, particularly in developing new therapeutic agents. Its thiazole ring is a common motif in many bioactive molecules, making it a promising candidate for drug design.
- Industry This compound can be used to produce specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and polymers.
Biological Activities
This compound has diverse biological activities. It exhibits its biological effects primarily through interactions with specific enzymes and receptors. It can bind to the active sites of enzymes, inhibiting their activity or altering their function, leading to changes in cellular processes.
- Antimicrobial Activity Thiazole derivatives, including this compound, possess antimicrobial properties, demonstrating antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, and antifungal activity against Candida albicans and Aspergillus niger.
- Antitumor Activity Compounds containing thiazole rings have been investigated for their anticancer potential, demonstrating cytotoxic activities against various cancer cell lines.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
| Modification | Effect on Activity |
|---|---|
| Presence of allyl group | Increases enzyme binding affinity |
| Substituents on phenyl ring | Alters steric and electronic properties, enhancing activity |
| Thiazole ring modifications | Essential for maintaining biological activity |
Specific substitutions can enhance the compound's reactivity and biological efficacy, making it a valuable scaffold for drug development.
Case Studies
- Antimicrobial Screening: Derivatives of this compound have demonstrated inhibitory effects against various bacterial strains. For example, derivatives with halogen substitutions showed improved antibacterial properties compared to non-halogenated counterparts.
- Antitumor Efficacy: Thiazole derivatives were synthesized and evaluated for their cytotoxic effects on cancer cell lines. Structural modifications led to increased potency against specific cancer types, suggesting a promising avenue for further research into anticancer agents derived from thiazole scaffolds.
- Anticonvulsant Activity: Thiazole-bearing 4-thiazolidinones have shown anticonvulsant activity. Several compounds, including Ib , IId , and IIj , exhibited excellent anticonvulsant activity in assays and possessed relatively low acute toxicity . Compound Ib significantly reduced the latent period, the amount of clonic-tonic convulsion per animal, and the severity of the convulsion. The mortality under compound’s action was also decreased .
Mechanism of Action
The mechanism of action of N-allyl-4-(4-methylphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or altering their function. This interaction can lead to changes in cellular processes and pathways, ultimately resulting in the desired biological effect. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substitution Patterns and Electronic Effects
The biological activity of thiazol-2-amine derivatives is highly dependent on substituents at positions 2 and 4 of the thiazole ring. Below is a comparative analysis:
Pharmacological Activity Trends
- Anti-inflammatory Activity: Compounds with bis-triazolylmethyl substituents (e.g., [1]) show potent anti-inflammatory effects, attributed to hydrogen bonding and interactions with cyclooxygenase (COX) enzymes .
- Antimicrobial Activity: Halogenated derivatives (Cl, F) exhibit broad-spectrum antibacterial activity, with MIC values <10 µg/mL in some cases .
- Antiparasitic Activity: Pyridinyl-substituted analogs (e.g., PTA ) inhibit Plasmodium falciparum growth by targeting protein-protein interactions.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Insights:
- Salt formation (e.g., hydrobromide in ) enhances aqueous solubility, critical for drug delivery.
- Bulky triazolylmethyl groups (e.g., [1]) reduce melting points, suggesting lower crystallinity and improved bioavailability .
Biological Activity
N-allyl-4-(4-methylphenyl)-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical formula is , featuring a thiazole ring which is known for its role in various bioactive compounds. The presence of the allyl and methylphenyl groups contributes to its unique reactivity and biological interactions.
This compound exhibits its biological effects primarily through interactions with specific enzymes and receptors. It can bind to the active sites of enzymes, thereby inhibiting their activity or altering their function. This interaction can lead to significant changes in cellular processes, ultimately resulting in various biological effects.
Antimicrobial Activity
Research has shown that thiazole derivatives, including this compound, possess notable antimicrobial properties. A study indicated that similar thiazole compounds demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as antifungal activity against Candida albicans and Aspergillus niger with minimum inhibitory concentration (MIC) values ranging from 20 to 40 μg/mL .
Antitumor Activity
Compounds containing thiazole rings have been investigated for their anticancer potential. For instance, studies have reported cytotoxic activities against various cancer cell lines, with IC50 values indicating significant potency. The presence of electron-donating groups on the phenyl ring has been correlated with enhanced antitumor activity .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
| Modification | Effect on Activity |
|---|---|
| Presence of allyl group | Increases enzyme binding affinity |
| Substituents on phenyl | Alters steric and electronic properties, enhancing activity |
| Thiazole ring modifications | Essential for maintaining biological activity |
Research indicates that specific substitutions can enhance the compound's reactivity and biological efficacy, making it a valuable scaffold for drug development .
Case Studies
- Antimicrobial Screening : In vitro studies demonstrated that derivatives of this compound exhibited substantial inhibitory effects against various bacterial strains. For example, derivatives with halogen substitutions showed improved antibacterial properties compared to non-halogenated counterparts .
- Antitumor Efficacy : A series of thiazole derivatives were synthesized and evaluated for their cytotoxic effects on cancer cell lines. The results indicated that certain structural modifications led to increased potency against specific cancer types, suggesting a promising avenue for further research into anticancer agents derived from thiazole scaffolds .
Q & A
Q. What are the optimal synthetic routes for N-allyl-4-(4-methylphenyl)-1,3-thiazol-2-amine, and how can purity be verified?
The synthesis typically involves cyclization of precursors such as 4-methylphenyl-substituted thiazole intermediates. A common approach includes reacting allylamine derivatives with halogenated thiazole cores under basic conditions (e.g., potassium carbonate in DMF) . Multi-step protocols may involve coupling reactions, as seen in structurally analogous compounds . Purity verification requires NMR spectroscopy (1H/13C for structural confirmation) and GC-MS to assess compositional homogeneity. High-resolution mass spectrometry (HRMS) can further validate molecular integrity .
Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?
- NMR : Identifies functional groups and confirms substitution patterns (e.g., allyl and 4-methylphenyl groups) .
- IR spectroscopy : Detects vibrational modes of amine and thiazole rings .
- X-ray crystallography : Resolves 3D molecular geometry and packing interactions, as demonstrated in related thiazole derivatives (e.g., Hirshfeld surface analysis for intermolecular interactions) .
- Mass spectrometry : Validates molecular weight and fragmentation patterns .
Q. What preliminary biological activities have been reported for structurally similar thiazole derivatives?
Analogous compounds exhibit antimicrobial, anticancer, and enzyme inhibitory activities. For example, N-(4-chlorophenyl)thiazole derivatives show activity against bacterial pathogens, while bi-heterocyclic analogs (e.g., thiazole-oxadiazole hybrids) demonstrate kinase inhibition . These activities are often linked to the thiazole ring’s electron-rich structure and its ability to interact with biological targets .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of thiazole derivatives like this compound?
Contradictions may arise from variations in assay conditions, cell lines, or structural modifications. To address this:
- Conduct comparative bioassays under standardized protocols (e.g., fixed pH, temperature).
- Perform structure-activity relationship (SAR) studies to isolate the effects of substituents (e.g., allyl vs. methyl groups) .
- Use meta-analysis of published data to identify trends across studies, adjusting for variables like solvent polarity or incubation time .
Q. What methodological considerations are critical when using SHELX software for crystallographic refinement of this compound?
- Data quality : Ensure high-resolution (<1.0 Å) and completeness (>95%) to reduce refinement errors .
- Twinning detection : Use SHELXD to identify twinned crystals, common in thiazole derivatives due to planar symmetry .
- Validation : Cross-check refined models with tools like PLATON to validate hydrogen bonding and van der Waals interactions .
Q. How can computational methods predict the reactivity and stability of this compound under varying conditions?
- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict redox stability .
- Molecular Dynamics (MD) : Simulates degradation pathways in solvents (e.g., hydrolysis in aqueous environments) .
- Docking studies : Predict binding affinities to biological targets (e.g., enzymes) by analyzing ligand-receptor interactions .
Methodological Challenges and Solutions
Q. What strategies optimize yield in multi-step syntheses of this compound?
- Stepwise purification : Use column chromatography after each step to remove byproducts .
- Catalyst optimization : Transition metal catalysts (e.g., Pd/C) can enhance coupling reaction efficiency .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity .
Q. How do crystallographic packing interactions influence the compound’s physicochemical properties?
X-ray studies of related compounds reveal that C–H···Cl interactions and π-stacking of aromatic rings affect solubility and melting points. For example, dichlorophenyl-thiazole derivatives form dimers via halogen bonds, altering their bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
